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molecular formula C4H3N5 B1219648 Tetrazolo[1,5-a]pyrimidine CAS No. 275-03-6

Tetrazolo[1,5-a]pyrimidine

Cat. No. B1219648
M. Wt: 121.1 g/mol
InChI Key: ZDGQAVFYXBCIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09066946B2

Procedure details

To the suspension of Intermediate 233 (138 mg, 0.5 mmol, 1.0 equiv), tetrazolo[1,5-a]pyrimidine (Intermediate 234) (67 mg, 0.55 mmol, 1.1 equiv.), allyl bromide (73 mg, 0.6 mmol, 1.2 equiv.) and Cs2CO3(0.49 g, 1.5 mmol, 3.0 equiv.) in THF (2 mL), CuI (48 mg, 0.25 mmol, 0.5 equiv.) was added at room temperature in one portion under N2. The reaction mixture was then stirred at room temperature under N2 for 16 hours. Celite and EtOAc (5 mL) were added and the suspension was stirred for 20 minutes. The insoluble solid was filtered off and washed with EtOAc. The filtrate solution was washed with brine, dried over Na2SO4 and concentrated. The crude product was purified by column chromatography with EtOAc/hexanes as eluents to afford compound Intermediate 235 (146 mg, 0.34 mmol, 67% yield) as a white solid. Byproducts Intermediate 236 (30 mg, 0.075 mmol, 15% yield) and Intermediate 237 (2% yield) were also isolated.
Name
Intermediate 233
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
48 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
CC(NC(=O)C1C=CC=C(C(F)(F)F)C=1[Cl:17])C#C.N1N2C=CC=NC2=NN=1.[Cl:28][C:29]1[CH:37]=[C:36](F)[CH:35]=[CH:34][C:30]=1[C:31]([Cl:33])=[O:32].C(Br)C=C.C([O-])([O-])=O.[Cs+].[Cs+]>C1COCC1.[Cu]I.CCOC(C)=O>[Cl:28][C:29]1[CH:37]=[C:36]([Cl:17])[CH:35]=[CH:34][C:30]=1[C:31]([Cl:33])=[O:32] |f:4.5.6|

Inputs

Step One
Name
Intermediate 233
Quantity
138 mg
Type
reactant
Smiles
CC(C#C)NC(C1=C(C(=CC=C1)C(F)(F)F)Cl)=O
Name
Quantity
67 mg
Type
reactant
Smiles
N1=NN=C2N1C=CC=N2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)F
Name
Quantity
73 mg
Type
reactant
Smiles
C(C=C)Br
Name
Cs2CO3
Quantity
0.49 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
CuI
Quantity
48 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature under N2 for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature in one portion under N2
STIRRING
Type
STIRRING
Details
the suspension was stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The insoluble solid was filtered off
WASH
Type
WASH
Details
washed with EtOAc
WASH
Type
WASH
Details
The filtrate solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography with EtOAc/hexanes as eluents

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.34 mmol
AMOUNT: MASS 146 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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